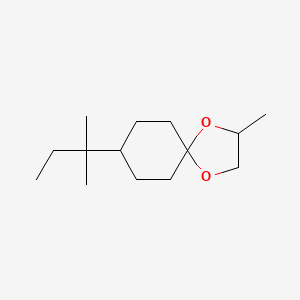
8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane is a chemical compound characterized by its unique spirocyclic structure. This compound is part of a class of organic compounds known as spiroketals, which are notable for their stability and diverse chemical reactivity. The spirocyclic structure consists of two rings sharing a single atom, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane typically involves the reaction of appropriate ketones with diols under acidic conditions to form the spiroketal structure. One common method involves the use of 2-methyl-1,3-propanediol and a suitable ketone in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted spiroketals.
Scientific Research Applications
8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 8-(1,1-Dimethylpropyl)-2-methyl-1,2,4-triazaspiro(4.5)decane-3-thione
- 8-(1,1-Dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro(4.5)decane-3-thione
Uniqueness
8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
93963-33-8 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
3-methyl-8-(2-methylbutan-2-yl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C14H26O2/c1-5-13(3,4)12-6-8-14(9-7-12)15-10-11(2)16-14/h11-12H,5-10H2,1-4H3 |
InChI Key |
NMAGDJUSQTVMCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)OCC(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


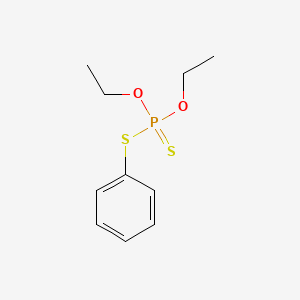

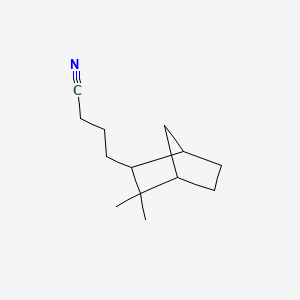
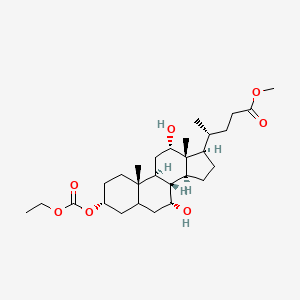
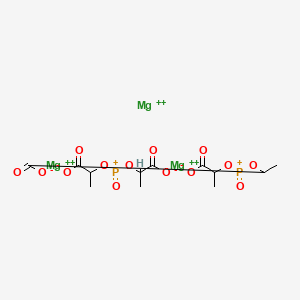
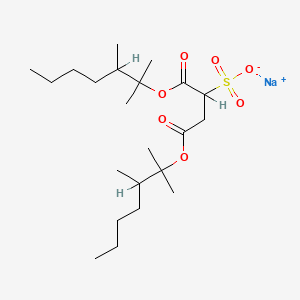

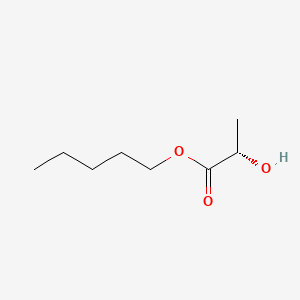
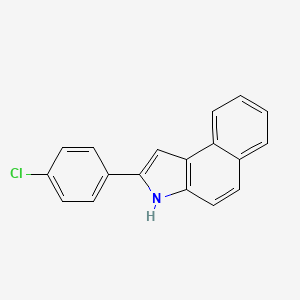
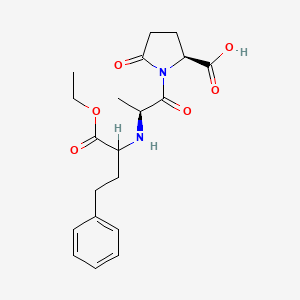
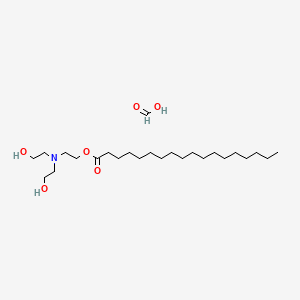

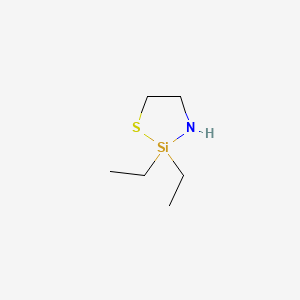
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
